(R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate, also known as (2R,3E)-2,4-dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic acid ethyl ester, is a complex organic compound characterized by its unique structural features. This compound is notable for its multiple functional groups, which contribute to its reactivity and potential applications in various fields of science.
(R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate falls under the category of organic compounds, specifically as an ester. It is classified based on its structural characteristics as a thioester derivative due to the presence of a sulfur atom bonded to a carbonyl group.
The synthesis of (R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize side reactions. The use of catalysts may also be employed in certain steps to enhance reaction rates.
The molecular structure of (R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate features a hexadienoate backbone with methyl and propionylthio substituents.
Property | Value |
---|---|
Molecular Formula | C13H20O3S |
Molecular Weight | 256.36 g/mol |
IUPAC Name | ethyl (2R,3E)-2,4-dimethyl-2-propanoylsulfanylhexa-3,5-dienoate |
InChI | InChI=1S/C13H20O3S/c1-6-10(4)9-13(5,12(15)16-8-3)17-11(14)7-2/h6,9H,1,7-8H2,2-5H3/b10-9+/m1/s1 |
InChI Key | BYKKTANHOVEOAG-WTNCMQEWSA-N |
Isomeric SMILES | CCC(=O)SC@(/C=C(\C)/C=C)C(=O)OCC |
(R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound allows it to form covalent bonds with other molecules, potentially leading to significant changes in their structure and function. This property is particularly useful in synthetic organic chemistry.
The mechanism of action for (R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate involves interactions with various molecular targets:
The physical properties include:
Key chemical properties include:
Data regarding its boiling point and melting point are not extensively documented but are critical for practical applications in synthesis and formulation.
(R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate has several scientific uses:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1